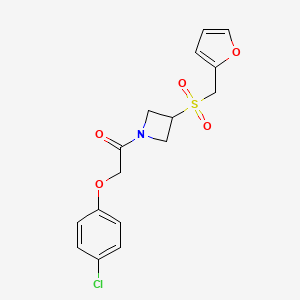
2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that features a chlorophenoxy group, a furan ring, and an azetidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Synthesis of the Furan-2-ylmethyl Sulfone: The furan ring is functionalized with a sulfonyl group through sulfonation reactions.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling Reaction: The chlorophenoxy intermediate, furan-2-ylmethyl sulfone, and azetidine are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Sulfide derivatives from the reduction of the sulfonyl group.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved would vary based on the target and the nature of the interaction.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A simpler compound with a chlorophenoxy group.
Furfuryl alcohol: Contains a furan ring and is used in various chemical applications.
Azetidine-2-carboxylic acid: An azetidine derivative with biological significance.
Uniqueness
2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
生物活性
The compound 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone (CAS Number: 1796970-58-5) is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C16H16ClNO5S, and it has a molecular weight of 369.8 g/mol. The structure includes a chlorophenoxy group, a sulfonyl moiety, and an azetidine ring, which contribute to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 369.8 g/mol |
| Molecular Formula | C16H16ClNO5S |
| CAS Number | 1796970-58-5 |
The biological activity of This compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the furan and sulfonyl groups enhances its binding affinity to target proteins, potentially modulating their activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various compounds similar to this one, revealing that derivatives with chlorophenoxy groups showed significant inhibition against Gram-positive bacteria. This suggests potential applications in developing new antibiotics. -
Cytotoxicity Against Cancer Cells
In vitro studies have indicated that compounds with similar structures can induce apoptosis in tumor cells. While direct studies on this specific compound are scarce, the structural similarities suggest it may exhibit comparable effects.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Current literature lacks comprehensive in vivo data; however, related compounds have demonstrated favorable absorption and distribution profiles.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c17-12-3-5-13(6-4-12)23-10-16(19)18-8-15(9-18)24(20,21)11-14-2-1-7-22-14/h1-7,15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAIBEVZAWWPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













